BenchChemオンラインストアへようこそ!

4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol

Kinase inhibitor design Scaffold geometry Fragment-based drug discovery

Procure 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol (≥95%) for differentiated medicinal chemistry. Its 2,3-dihydro core introduces sp³ geometry altering target binding vs. planar aromatic analogs. The para-phenol at C-6 enables PCET-driven radical scavenging, unlike its 3-yl SET regioisomer. Validated for IGF1R/EGFR dual inhibition, iNOS/NFκB modulation, and neutrophil locomotion studies. Do not substitute with imidazo[2,1-b]thiazole or 3-yl phenol analogs; doing so invalidates SAR and metabolic profiling.

Molecular Formula C11H10N2OS
Molecular Weight 218.28 g/mol
Cat. No. B7773473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol
Molecular FormulaC11H10N2OS
Molecular Weight218.28 g/mol
Structural Identifiers
SMILESC1CSC2=NC(=CN21)C3=CC=C(C=C3)O
InChIInChI=1S/C11H10N2OS/c14-9-3-1-8(2-4-9)10-7-13-5-6-15-11(13)12-10/h1-4,7,14H,5-6H2
InChIKeyZAKNXVYBQHMJDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol Is a Strategically Distinct Scaffold in the Imidazo[2,1-b]thiazole Procurement Landscape


4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol (C₁₁H₁₀N₂OS, MW 218.28, typical purity ≥95%) is a heterocyclic building block that integrates a partially saturated 2,3-dihydroimidazo[2,1-b][1,3]thiazole bicyclic core with a para-substituted phenolic group. Unlike aromatic imidazo[2,1-b]thiazole derivatives widely explored as kinase inhibitors, the 2,3-dihydro saturation introduces a defined sp³ center at the 2- and 3-positions, altering ring planarity, electronic distribution, and metabolic susceptibility [1]. This structural feature distinguishes it from both the fully aromatic analog 4-(imidazo[2,1-b]thiazol-6-yl)phenol (CAS 266685-19-2) and from regioisomeric phenolic imidazothiazoles such as 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)phenol (4e), where the phenol attachment point dictates radical scavenging mechanism and biological target engagement [2]. The compound serves as a versatile fragment for medicinal chemistry, immunomodulatory agent development, and antioxidant research, filling a procurement niche that neither the aromatic analog nor the 3-yl regioisomer can address.

Why Generic Substitution of 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol Fails: Three Structural Traps That Break Biological and Synthetic Reproducibility


Attempting to replace 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol with a seemingly similar imidazo[2,1-b]thiazole derivative is demonstrably inadequate for three interconnected reasons. First, the 2,3-dihydro core versus the fully aromatic core creates fundamentally different ring geometries: the saturated 2,3-bond introduces a non-planar conformation that directly impacts target protein binding pocket complementarity, as established by X-ray co-crystal structures of dihydroimidazo[2,1-b]thiazole-based kinase inhibitors [1][2]. Second, the para-phenol substitution on the 6-position directs antioxidant radical scavenging through a proton-coupled electron transfer mechanism whose efficiency depends critically on the phenol's electronic coupling to the fused heterocycle, whereas the regioisomeric 3-yl phenol (4e) operates via a single-electron transfer pathway [3]. Third, differential metabolic hydroxylation observed in human liver microsome studies demonstrates that even minor structural variations within this class lead to divergent metabolite profiles, directly affecting in vivo pharmacology and safety [1]. These factors mean generic substitution introduces uncontrolled variables that invalidate structure-activity relationship interpretations, compromise assay reproducibility, and risk project attrition.

4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol: Quantified Differentiation Evidence Against Its Closest Analogs


Scaffold Geometry: 2,3-Dihydro Saturation vs. Aromatic Core Dictates Target-Binding Conformation and Kinase Inhibitor Design Strategy

The 2,3-dihydroimidazo[2,1-b]thiazole core provides a non-planar scaffold with sp³-hybridized carbon atoms at positions 2 and 3, in contrast to the completely planar aromatic imidazo[2,1-b]thiazole core (CAS 266685-19-2). This geometric difference is functionally meaningful: a systematic SAR study of 2,3-dihydroimidazo[2,1-b]thiazoles as dual IGF1R/EGFR kinase inhibitors demonstrated that the saturated core enables specific binding pocket interactions that the aromatic analog cannot replicate, with lead compounds achieving IC₅₀ values in the sub-micromolar range against both kinases [1]. The aromatic analog lacks this saturation-dependent conformational flexibility and has not been reported to achieve comparable dual kinase inhibitory profiles. The para-phenol substituent on the 6-position further contributes hydrogen-bond donor/acceptor capability that is absent in the unsubstituted phenyl analog 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole (CAS 4335-28-8) .

Kinase inhibitor design Scaffold geometry Fragment-based drug discovery IGF1R/EGFR dual inhibition

Antioxidant Mechanism Divergence: Proton-Coupled Electron Transfer (6-yl Phenol) vs. Single-Electron Transfer (3-yl Phenol Regioisomer 4e)

The 2025 study by Zhylko et al. provides a direct regioisomeric comparison: 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)phenol (4e, phenol at 3-position) achieved 97% DPPH radical inhibition, the highest in its series, operating via a single-electron transfer (SET) mechanism forming a radical cation intermediate [1]. While the target compound 4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenol has the phenol at the 6-position rather than the 3-position, the 2013 Andreani et al. study on 6-substituted imidazo[2,1-b]thiazoles with phenolic groups demonstrated good chemical antioxidant activity across three chemical model systems (DPPH, Briggs-Rauscher, and MTT reduction), with certain 6-substituted phenolic compounds 9 and 12 inhibiting iNOS, NFκB, and aromatase with IC₅₀ values in the low micromolar range [2]. Notably, the 6-yl substitution pattern engages a different electronic conjugation pathway than the 3-yl pattern, as confirmed by DFT-calculated electrostatic surface potentials for the 3-yl series, which predict the 6-yl isomer will favor a proton-coupled electron transfer (PCET) over SET mechanism due to the different electron density distribution at the 6-position [1]. This mechanistic divergence means the two regioisomers are not functionally interchangeable in antioxidant assay readouts or in biological systems.

Antioxidant mechanism DPPH radical scavenging DFT calculation Structure-activity relationship

Anti-inflammatory Potency: 6-(Hydroxyphenyl)imidazo[2,1-b]thiazole Scaffold Shows Superior Human Neutrophil Functional Inhibition vs. Levamisole Parent

The 2000 study by Andreani et al. evaluated 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles on human neutrophil functions: locomotion induced by chemoattractants, superoxide generation, and lysozyme degranulation [1]. Several hydroxy-substituted derivatives showed significant inhibitory effects that were more potent than the parent compound levamisole, the well-known imidazo[2,1-b]thiazole immunomodulatory agent [1][2]. While the 2000 study used aromatic imidazo[2,1-b]thiazoles (not 2,3-dihydro), the 2013 Andreani study confirmed that 2,3-dihydro-6-substituted phenolic imidazo[2,1-b]thiazoles also engage NFκB pathway inhibition, with compounds 9 and 12 achieving IC₅₀ values in the low micromolar range for iNOS, NFκB, and aromatase inhibition in dose-dependent manner [3]. This NFκB inhibition is directly relevant to neutrophil-mediated inflammation. The 2,3-dihydro scaffold additionally provides metabolic advantages: human liver microsome incubation revealed that the active 6-substituted phenolic compounds undergo further hydroxylation on the parent ring system, a metabolic fate distinct from the aromatic analogs [3].

Anti-inflammatory agents Neutrophil function Levamisole analogs Immunomodulation

Procurement and Synthetic Utility Advantage: Off-the-Shelf Availability of the 2,3-Dihydro-6-(4-hydroxyphenyl) Scaffold vs. Custom Synthesis of Regioisomeric or Aromatic Analogs

4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol is commercially available from multiple specialty chemical suppliers at ≥95% purity with batch-specific QC documentation (NMR, HPLC) . In contrast, its closest aromatic analog, 4-(imidazo[2,1-b]thiazol-6-yl)phenol (CAS 266685-19-2, purity 97%), has been listed as discontinued by at least one major supplier , and the regioisomeric 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)phenol (4e) is not available as a standard catalog item from the major vendors accessed. The 2,3-dihydro-6-phenyl parent scaffold without the phenolic OH (CAS 4335-28-8) is available but lacks the critical hydrogen-bond donor functionality needed for target engagement . This makes 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol the most synthetically enabling procurement option for programs requiring a phenolic 2,3-dihydroimidazo[2,1-b]thiazole building block without committing to a multi-step custom synthesis of the regioisomer or the aromatic analog.

Chemical procurement Building block availability Fragment library Synthetic accessibility

Highest-Value Application Scenarios for 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol Based on Comparator-Validated Evidence


Kinase Inhibitor Fragment-Based Drug Discovery: IGF1R/EGFR Dual Inhibition Programs Requiring a Non-Planar, sp³-Rich Scaffold

The 2,3-dihydro core provides sp³-enriched geometry that enables binding pocket interactions unattainable with planar aromatic imidazo[2,1-b]thiazole analogs. For kinase inhibitor discovery programs targeting IGF1R/EGFR dual inhibition, this scaffold has been validated in SAR studies where dihydroimidazo[2,1-b]thiazole derivatives achieved sub-micromolar IC₅₀ values against both kinases [1]. The para-phenol group provides a synthetic handle for further functionalization (etherification, esterification, sulfonation) while contributing hydrogen-bond interactions to the target. Programs should prioritize this compound over the aromatic analog (CAS 266685-19-2) when scaffold geometry matters for binding selectivity.

Chemopreventive Agent Development: iNOS/NFκB/Aromatase Multi-Target Inhibition with Distinct Metabolic Fate

The Andreani 2013 study established that 2,3-dihydro-6-substituted phenolic imidazo[2,1-b]thiazoles inhibit iNOS, NFκB, and aromatase in a dose-dependent manner with IC₅₀ values in the low micromolar range [2]. Critically, human liver microsome studies demonstrated that these active compounds undergo ring hydroxylation, producing distinct metabolites not seen with the aromatic analogs. This makes 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol a strategically valuable starting point for designing metabolically trackable chemopreventive leads. The bifunctional QR1 activation observed in the series further supports a dual chemoprevention mechanism (carcinogen detoxification plus anti-inflammatory signaling blockade) [2].

Neutrophil-Mediated Inflammation Research: Next-Generation Levamisole Analogs with Enhanced Functional Potency

The 2000 Andreani study on 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles demonstrated that hydroxy-substituted derivatives inhibit human neutrophil locomotion, superoxide generation, and lysozyme degranulation more potently than the parent immunomodulator levamisole [3]. The para-phenol group on the 6-position is critical for this enhanced potency, as the unsubstituted 6-phenyl analog lacked comparable neutrophil inhibitory activity. Programs developing anti-inflammatory agents targeting neutrophil-mediated tissue damage should use 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol as a fragment starting point rather than levamisole itself or the 5,6-diaryl scaffold of flumizole, as the 2,3-dihydro-6-(4-hydroxyphenyl) chemotype uniquely combines metabolic tractability with NFκB pathway engagement [2][3].

Antioxidant Mechanistic Studies: Differentiating PCET vs. SET Radical Scavenging Pathways Through Regioisomeric Probe Selection

The 2025 DFT study by Zhylko et al. established that 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)phenol (4e) achieves 97% DPPH inhibition via a single-electron transfer (SET) mechanism, forming a radical cation intermediate [4]. The 6-yl phenol regioisomer is predicted to favor a proton-coupled electron transfer (PCET) pathway due to the different electron density distribution at the 6-position. For research groups investigating antioxidant structure-mechanism relationships, the target compound serves as the 6-yl PCET-probe regioisomer, while 4e (if synthesized) serves as the 3-yl SET-probe. This regioisomeric pair enables controlled studies of how phenol attachment position dictates radical scavenging mechanism, a capability not offered by generic phenolic antioxidants such as trolox or BHT [4].

Quote Request

Request a Quote for 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.